REACTION_SMILES
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[F:1][c:2]1[c:3]([N:12]2[C:13](=[O:21])[O:14][C:15](=[O:20])[CH:16]2[CH:17]([CH3:18])[CH3:19])[cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[OH:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[F:1][c:2]1[c:3]([NH:12][CH:16]([C:15](=[O:14])[OH:20])[CH:17]([CH3:18])[CH3:19])[cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
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Name
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CC(C)C1C(=O)OC(=O)N1c1ccc(C(F)(F)F)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C1C(=O)OC(=O)N1c1ccc(C(F)(F)F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)C(Nc1ccc(C(F)(F)F)cc1F)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |